molecular formula C44H32OP2 B3242625 (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide CAS No. 152646-80-5

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide

Cat. No.: B3242625
CAS No.: 152646-80-5
M. Wt: 638.7 g/mol
InChI Key: FGCOBHONSPZNLU-JXDVSCHGSA-N
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Description

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties, including high stereoselectivity and the ability to form stable metal complexes. It is particularly effective in promoting asymmetric transformations, making it highly desirable in the production of pharmaceuticals and other fine chemicals where chirality is critical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide typically involves the resolution of racemic mixtures followed by oxidation. One common method includes the use of camphorsulfonic acid or 2,3-di-O-benzoyltartaric acid for the resolution of the racemic dioxide, followed by deoxygenation with trichlorosilane in the presence of triethylamine . Another method involves a nickel-catalyzed coupling reaction between the chiral ditriflate of binaphthol and diphenylphosphine in the presence of DABCO .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques and catalytic processes to ensure high yield and purity. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess and optical purity .

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trichlorosilane, triethylamine, and various metal catalysts such as palladium, rhodium, and nickel. The reactions typically occur under controlled conditions, often in the presence of inert atmospheres like nitrogen or argon to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various chiral ligands and metal complexes that are highly valuable in asymmetric catalysis. These products are often used in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals .

Scientific Research Applications

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is extensively used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:

Mechanism of Action

The mechanism of action of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide involves its ability to form stable complexes with transition metals. These metal complexes exhibit high reactivity and selectivity in various catalytic processes. The compound’s chirality allows it to induce enantioselectivity in the reactions it catalyzes, leading to the formation of enantiomerically pure products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is unique due to its high stereoselectivity and ability to form stable metal complexes. Its modular structure allows for structural modifications, leading to derivatives with tailored properties for specific applications. This versatility makes it a cornerstone in the field of asymmetric catalysis .

Properties

IUPAC Name

[1-[(7bR)-1a-diphenylphosphanylnaphtho[1,2-b]oxiren-7b-yl]naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32OP2/c1-5-19-35(20-6-1)46(36-21-7-2-8-22-36)41-30-29-33-17-13-15-27-39(33)42(41)44-40-28-16-14-18-34(40)31-32-43(44,45-44)47(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H/t43?,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCOBHONSPZNLU-JXDVSCHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)[C@]56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32OP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721708
Record name [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152646-80-5
Record name [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide
Reactant of Route 2
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide
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(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide
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(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide
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(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide
Reactant of Route 6
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide

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